Thymidine

Catalog No.
S545301
CAS No.
50-89-5
M.F
C10H14N2O5
M. Wt
242.23 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thymidine

CAS Number

50-89-5

Product Name

Thymidine

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

Molecular Formula

C10H14N2O5

Molecular Weight

242.23 g/mol

InChI

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1

InChI Key

IQFYYKKMVGJFEH-XLPZGREQSA-N

SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O

Solubility

73.5 mg/mL
Water 50 (mg/mL)

Synonyms

2' Deoxythymidine, 2'-Deoxythymidine, Deoxythymidine, Thymidine

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O

Description

The exact mass of the compound Thymidine is 242.0903 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 73.5 mg/mlwater 50 (mg/ml). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Deoxyribonucleosides. It belongs to the ontological category of pyrimidine 2'-deoxyribonucleoside in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Cell Proliferation Studies

  • DNA Synthesis Marker: Thymidine can be labeled with radioactive isotopes like tritium (³H-thymidine) to track cellular DNA synthesis . As DNA replication incorporates these labeled thymidine molecules, researchers can measure the rate of cell proliferation in tissues or cell cultures. This information is crucial for understanding cell growth, regeneration, and development.

Cancer Research

  • Tumor Growth Analysis: The high proliferation rate of cancer cells makes ³H-thymidine a valuable tool for studying tumor growth and response to treatment. By measuring thymidine incorporation, researchers can assess the effectiveness of anti-cancer drugs in slowing or stopping cell division .

Mitochondrial Dysfunction

  • Investigating Mitochondrial DNA Depletion: Mutations in the enzyme thymidine phosphorylase (TYMP) can lead to mitochondrial DNA depletion syndrome type 1 (MTDPS1) . Studying the role of thymidine metabolism in this disease helps researchers understand the mechanisms of mitochondrial dysfunction and develop potential therapies.

Development of Novel Technologies

  • Exploring Artificial Genetic Systems: Thymidine analogs, modified versions of the molecule, are used in research on expanding the genetic code. By incorporating these analogs into synthetic DNA structures, scientists can explore the possibility of creating novel genetic systems with expanded functionality .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

-1.2

Exact Mass

242.0903

LogP

-0.93
-0.93 (LogP)
-0.93

Appearance

Solid powder

Melting Point

186.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

VC2W18DGKR

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 17 of 18 companies (only ~ 5.6% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Pharmacology

Thymidine is a pyrimidine nucleoside that is composed of the pyrimidine base thymine attached to the sugar deoxyribose. As a constituent of DNA, thymidine pairs with adenine in the DNA double helix. (NCI04)

Other CAS

50-89-5

Wikipedia

Deoxythymidine
Alpha-tritiated thymidine

Use Classification

Human drugs -> Rare disease (orphan)

General Manufacturing Information

Thymidine: ACTIVE

Stability Shelf Life

Solution: A 1% solution of thymidine in water, kept at room temperature, is stable for at least 24 hours (HPLC).

Dates

Modify: 2023-08-15

Analysis of Replication Dynamics Using the Single-Molecule DNA Fiber Spreading Assay

Stephanie Biber, Lisa Wiesmüller
PMID: 33786784   DOI: 10.1007/978-1-0716-1217-0_4

Abstract

DNA replication is a fundamental process of life. Any perturbation of this process by endogenous or exogenous factors impacts on genomic stability and thereby on carcinogenesis. More recently, the replication machinery has been discovered as an interesting target for cancer therapeutic strategies. Given its high biological and clinical relevance, technologies for the analysis of DNA replication have attracted major attention. The so-called DNA fiber spreading technique is a powerful tool to directly monitor various aspects of the replication process by sequential incorporation of halogenated nucleotide analogs which later can be fluorescently stained and analyzed. This chapter outlines the use of the DNA fiber spreading technique for the analysis of replication dynamics and replication structures.


Optimizing Cell Synchronization Using Nocodazole or Double Thymidine Block

Arif A Surani, Sergio L Colombo, George Barlow, Gemma A Foulds, Cristina Montiel-Duarte
PMID: 34085219   DOI: 10.1007/978-1-0716-1538-6_9

Abstract

Cell synchronization is crucial when studying events that take place at specific points of the cell cycle. Several chemical agents can be used to achieve the cell culture synchronization but not all type of cells respond equally to a given concentration of these drugs. Here we describe a simple optimization method to select concentrations and timings for nocodazole or thymidine treatments using fluorescence staining. In addition, we provide detailed protocols to arrest an asynchronous culture of either suspension or adherent cells in G
/S or in G
/M.


On the population of triplet states of 2-seleno-thymine

Danillo Valverde, Sebastian Mai, Adalberto Vasconcelos Sanches de Araújo, Sylvio Canuto, Leticia González, Antonio Carlos Borin
PMID: 33650609   DOI: 10.1039/d1cp00041a

Abstract

The population and depopulation mechanisms leading to the lowest-lying triplet states of 2-Se-Thymine were studied at the MS-CASPT2/cc-pVDZ level of theory. Several critical points on different potential energy hypersurfaces were optimized, including minima, conical intersections, and singlet-triplet crossings. The accessibility of all relevant regions on the potential energy hypersurfaces was investigated by means of minimum energy paths and linear interpolation in internal coordinates techniques. Our analysis indicates that, after the population of the bright S2 state in the Franck-Condon region, the first photochemical event is a barrierless evolution towards one of its two minima. After that, three viable photophysical deactivation paths can take place. In one of them, the population in the S2 state is transferred to the T2 state via intersystem crossing and subsequently to the T1 state by internal conversion. Alternatively, the S1 state could be accessed by internal conversion through two distinct conical intersections with S2 state followed by singlet-triplet crossing with the T2 state. The absence of a second minimum on the T1 state and a small energy barrier on pathway along the potential energy surface towards the ground state from the lowest triplet state are attributed as potential reasons to explain why the lifetime of the triplet state of 2-Se-Thymine might be reduced in comparison with its thio-analogue.


Thermally reversible and irreversible interstrand photocrosslinking of 5-chloro-2'-deoxy-4-thiouridine modified DNA oligonucleotides

Joanna Nowak-Karnowska, Karolina Zielińska, Jan Milecki, Bohdan Skalski
PMID: 33508059   DOI: 10.1039/d0ob02422h

Abstract

We describe highly efficient interstrand photocrosslinking of a DNA duplex containing 5-chloro-2'-deoxy-4-thiouridine (ClSdU) in one strand, proceeding via a two-step photochemical cascade, involving the formation of a thermally reversible crosslink between ClSdU and thymidine in the target strand and its subsequent conversion to a thermally stable fluorescent crosslink. These results show that ClSdU has great potential to be a valuable DNA photo-crosslinking reagent for chemical biology applications.


Exploring New Potential Anticancer Activities of the G-Quadruplexes Formed by [(GTG

Antonella Virgilio, Daniela Benigno, Annalisa Pecoraro, Annapina Russo, Giulia Russo, Veronica Esposito, Aldo Galeone
PMID: 34208896   DOI: 10.3390/ijms22137040

Abstract

In this paper, we report our investigations on five T30175 analogues, prepared by replacing sequence thymidines with abasic sites (S) one at a time, in comparison to their natural counterpart in order to evaluate their antiproliferative potential and the involvement of the residues not belonging to the central core of stacked guanosines in biological activity. The collected NMR (Nuclear Magnetic Resonance), CD (Circular Dichroism), and PAGE (Polyacrylamide Gel Electrophoresis) data strongly suggest that all of them adopt G-quadruplex (G4) structures strictly similar to that of the parent aptamer with the ability to fold into a dimeric structure composed of two identical G-quadruplexes, each characterized by parallel strands, three all-
G-tetrads and four one-thymidine loops (one bulge and three propeller loops). Furthermore, their antiproliferative (MTT assay) and anti-motility (wound healing assay) properties against lung and colorectal cancer cells were tested. Although all of the oligodeoxynucleotides (ODNs) investigated here exhibited anti-proliferative activity, the unmodified T30175 aptamer showed the greatest effect on cell growth, suggesting that both its characteristic folding in dimeric form and its presence in the sequence of all thymidines are crucial elements for antiproliferative activity. This straightforward approach is suitable for understanding the critical requirements of the G-quadruplex structures that affect antiproliferative potential and suggests its application as a starting point to facilitate the reasonable development of G-quadruplexes with improved anticancer properties.


Can plasma antioxidants prevent DNA damage in oxidative stress condition induced by growth hormone deficiency? A pilot study

Antonio Mancini, Francesco Guidi, Carmine Bruno, Flavia Angelini, Edoardo Vergani, Paola Lanza, Alvaro Mordente, Elisabetta Meucci, Andrea Silvestrini
PMID: 33793606   DOI: 10.1371/journal.pone.0248971

Abstract

Adult growth hormone deficiency (GHD), a condition characterized by increased oxidative stress, is related to augmented cardiovascular, metabolic and oncological risk. A case-control observational study has been performed to evaluate DNA oxidative damage analysing the production of thymidine-glycol in lymphocytes and its correlation with plasma antioxidant levels, evaluated as Total Antioxidant Capacity (TAC). GHD was diagnosed using GHRH 50μg iv+arginine 0,5 g/Kg test, with peak GH response <9 μg/L when BMI was <30 kg/m2 or <4 μg/L when BMI was >30 kg/m2. Three groups were identified: total GHD (n = 16), partial GHD (n = 11), and controls (n = 12). Thymidine-glycol, TAC and IGF-1 have been determined respectively in lymphocytes, plasma and serum samples. When considering thymidine-glycol, we found a significant difference between total vs partial GHD and controls. Unexpectedly thymidine-glycol was lower in total GHD, also accompanied with a significant increase in plasmatic TAC. Our results showed that in adult GHD condition, the production of antioxidant species, in response to increased oxidative stress, could exert a protective effect on thymidine-glycol formation, and consequently on DNA intracellular damages. This pilot study could be inserted in the complex scenario of oxidative damage of GHD, a subtle, yet poorly defined condition, worthy of further insights.


Targeting the nucleotide salvage factor DNPH1 sensitizes

Kasper Fugger, Ilirjana Bajrami, Mariana Silva Dos Santos, Sarah Jane Young, Simone Kunzelmann, Geoff Kelly, Graeme Hewitt, Harshil Patel, Robert Goldstone, Thomas Carell, Simon J Boulton, James MacRae, Ian A Taylor, Stephen C West
PMID: 33833118   DOI: 10.1126/science.abb4542

Abstract

Mutations in the
or
tumor suppressor genes predispose individuals to breast and ovarian cancer. In the clinic, these cancers are treated with inhibitors that target poly(ADP-ribose) polymerase (PARP). We show that inhibition of DNPH1, a protein that eliminates cytotoxic nucleotide 5-hydroxymethyl-deoxyuridine (hmdU) monophosphate, potentiates the sensitivity of
-deficient cells to PARP inhibitors (PARPi). Synthetic lethality was mediated by the action of SMUG1 glycosylase on genomic hmdU, leading to PARP trapping, replication fork collapse, DNA break formation, and apoptosis.
-deficient cells that acquired resistance to PARPi were resensitized by treatment with hmdU and DNPH1 inhibition. Because genomic hmdU is a key determinant of PARPi sensitivity, targeting DNPH1 provides a promising strategy for the hypersensitization of
-deficient cancers to PARPi therapy.


Use of stable isotope-tagged thymidine and multi-isotope imaging mass spectrometry (MIMS) for quantification of human cardiomyocyte division

Jessie W Yester, Honghai Liu, Frank Gyngard, Niyatie Ammanamanchi, Kathryn C Little, Dawn Thomas, Mara L G Sullivan, Sean Lal, Matthew L Steinhauser, Bernhard Kühn
PMID: 33627842   DOI: 10.1038/s41596-020-00477-y

Abstract

Quantification of cellular proliferation in humans is important for understanding biology and responses to injury and disease. However, existing methods require administration of tracers that cannot be ethically administered in humans. We present a protocol for the direct quantification of cellular proliferation in human hearts. The protocol involves administration of non-radioactive, non-toxic stable isotope
Nitrogen-enriched thymidine (
N-thymidine), which is incorporated into DNA during S-phase, in infants with tetralogy of Fallot, a common form of congenital heart disease. Infants with tetralogy of Fallot undergo surgical repair, which requires the removal of pieces of myocardium that would otherwise be discarded. This protocol allows for the quantification of cardiomyocyte proliferation in this discarded tissue. We quantitatively analyzed the incorporation of
N-thymidine with multi-isotope imaging spectrometry (MIMS) at a sub-nuclear resolution, which we combined with correlative confocal microscopy to quantify formation of binucleated cardiomyocytes and cardiomyocytes with polyploid nuclei. The entire protocol spans 3-8 months, which is dependent on the timing of surgical repair, and 3-4.5 researcher days. This protocol could be adapted to study cellular proliferation in a variety of human tissues.


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